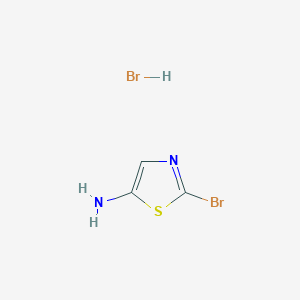

2-Bromothiazol-5-amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromothiazol-5-amine hydrobromide is a compound that can be inferred to have a thiazole core structure with a bromine substituent at the 2-position and an amine group at the 5-position, along with an additional hydrobromide moiety. While the provided papers do not directly discuss 2-Bromothiazol-5-amine hydrobromide, they do provide insights into the synthesis, molecular structure, and reactivity of related bromothiazole derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of bromothiazole derivatives is well-documented in the literature. For instance, the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles involves a regioselective Pd(0)-catalyzed cross-coupling reaction starting from 2,4-dibromothiazole, followed by a second cross-coupling to introduce various alkyl or aryl substituents . Similarly, the synthesis of 7-hydroxycyclohepta[d]thiazol-6-one derivatives from bromotropolon-5-yl-thiourea derivatives indicates the reactivity of bromothiazoles under basic conditions . These methods, although not directly applicable to the synthesis of 2-Bromothiazol-5-amine hydrobromide, provide a foundation for the potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of bromothiazole derivatives can be complex, as evidenced by the disordered crystal structure of 2,4-dibromothiazole, which shows random orientation of molecules in the crystal lattice . This suggests that 2-Bromothiazol-5-amine hydrobromide may also exhibit interesting structural properties, potentially including polymorphism or conformational isomerism.

Chemical Reactions Analysis

Bromothiazoles are versatile intermediates in organic synthesis. For example, 5-bromo-2-aminothiazoles have been shown to be potential inhibitors of monoacylglycerol lipase (MAGL), indicating their utility in medicinal chemistry . The reactivity of bromothiazoles with nucleophiles, as demonstrated in the synthesis of 2-aminobenzothiazoles using benzyltrimethylammonium tribromide, suggests that 2-Bromothiazol-5-amine hydrobromide could also participate in similar nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromothiazole derivatives can be influenced by their substituents. For instance, the presence of a bromine atom can facilitate further functionalization through various cross-coupling reactions . The crystal structures of related compounds, such as the cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, reveal the importance of hydrogen bonding and halogen interactions in determining the solid-state properties . These insights suggest that 2-Bromothiazol-5-amine hydrobromide would likely have distinct physical properties, such as melting point and solubility, which could be influenced by its ability to form hydrogen bonds and halogen bonds.

Scientific Research Applications

1. CO2 Capture and Ionic Liquids

- A study discusses the development of a task-specific ionic liquid created by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, which efficiently captures CO2 (Bates et al., 2002).

2. Synthesis of Thiazole Derivatives

- Research into the synthesis of 7-hydroxycyclohepta[d] thiazol-6-one derivatives involves the treatment of 3-bromotropolon-5-yl-thiourea derivatives, leading to the formation of these compounds and liberation of hydrogen bromide (Seto et al., 1962).

3. Development of Functionalized Aminothiazoles

- A rapid and efficient one-pot method for preparing highly functionalized 5-bromo-2-aminothiazoles is detailed, which can lead to the inhibition of monoacylglycerol lipase (MAGL) (Prévost et al., 2018).

4. Radical Bromination Studies

- The radical bromination of 4,5-dimethylthiazole using N-bromosuccinimide is explored, leading to the formation of mono-, tri-, and tetrabromo compounds with regioselectivity, which included 2-bromothiazole derivatives (Hariri et al., 1998).

5. Synthesis of Thiazole Carboxylic Acids

- Research outlines syntheses leading to 2-bromothiazole and 5-bromothiazole, which were converted into thiazole-2- and thiazole-5-carboxylic acids, respectively, offering a new synthesis method for these acids (Beyerman et al., 2010).

6. Synthesis of Metal Complexes

- A study discusses the preparation and characterization of complexes of 2-amino and 2-bromothiazole, indicating potential applications in the field of coordination chemistry (Duff et al., 1972).

7. Chiral Crystal Formation

- The synthesis of 4-(tert-butyl)-5-(4-chlorobenzyl)thiazol-2-amine hydrobromide and its chiral symmetry breaking in the solid-state is described, showcasing the formation of chiral crystals (Hu & Cao, 2011).

8. Synthesis of Methyl 2-Aminothiazole-5-Carboxylate

- The synthesis of methyl 2-aminothiazole-5-carboxylate and its transformation into methyl 2-bromothiazole-5-carboxylate is reported, indicating a potential application in organic synthesis (Li-li, 2008).

Safety and Hazards

properties

IUPAC Name |

2-bromo-1,3-thiazol-5-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S.BrH/c4-3-6-1-2(5)7-3;/h1H,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMFOTNSUDKPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromothiazol-5-amine hydrobromide | |

CAS RN |

2102409-24-3 |

Source

|

| Record name | 2-Bromo-1,3-thiazol-5-amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)

![1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002442.png)

![Methyl 3,5-bis(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B3002447.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3002450.png)

![1-[4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3002452.png)

![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(5-chloro-6-fluoropyridin-3-yl)methanone](/img/structure/B3002455.png)

![Methyl 3-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3002456.png)